

Application Note: Determination of Thiacloprid Residues in Honey by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Thiacloprid	
Cat. No.:	B6259828	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **thiacloprid** residues in honey using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and removal of matrix interferences. The method is validated according to SANTE/12682/2019 guidelines and is suitable for routine monitoring of **thiacloprid** in honey to ensure food safety and compliance with regulatory limits.

Introduction

Honey, a natural sweetening agent, is susceptible to contamination with pesticides due to the foraging activities of bees in agricultural areas. **Thiacloprid**, a neonicotinoid insecticide, has been used to protect a variety of crops. Due to its potential risks to pollinators and consumers, regulatory bodies have established Maximum Residue Limits (MRLs) for **thiacloprid** in honey. The European Union has set an MRL for **thiacloprid** in honey, which has been a subject of discussion and updates.[1][2][3] Therefore, a reliable and sensitive analytical method is crucial for the routine monitoring of **thiacloprid** residues in honey. This document provides a detailed protocol for the analysis of **thiacloprid** using HPLC-MS/MS, a technique that offers excellent selectivity and sensitivity for detecting trace-level contaminants.

Experimental Protocols



2.1. Reagents and Materials

- Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade).
- Reagents: Formic acid, Ammonium formate, Anhydrous magnesium sulfate (MgSO₄),
 Sodium chloride (NaCl), Trisodium citrate dihydrate, Sodium citrate sesquihydrate.
- Sorbents: Primary secondary amine (PSA), C18.
- Standards: **Thiacloprid** analytical standard (purity >98%).
- Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 μm).

2.2. Standard Solution Preparation

- Stock Solution (100 µg/mL): Accurately weigh 10 mg of thiacloprid standard and dissolve in 100 mL of acetonitrile.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution
 of the stock solution with acetonitrile to desired concentrations (e.g., 1, 5, 10, 25, 50, 100
 ng/mL).
- Matrix-Matched Calibration Standards: Prepare by spiking blank honey extract with the working standard solutions to create a calibration curve ranging from 1 to 250 ng/g.[4]

2.3. Sample Preparation (Modified QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[5]

- Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
- Add 10 mL of deionized water and vortex until the honey is completely dissolved.
- Add 10 mL of acetonitrile to the tube.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate•2H₂O, and 0.5 g Na₂Citrate•1.5H₂O).



- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥3000 x g for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE (dispersive Solid Phase Extraction) tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
- Vortex the dSPE tube for 30 seconds.
- Centrifuge at ≥3000 x g for 2 minutes.
- Collect the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for LC-MS/MS analysis.

2.4. HPLC-MS/MS Analysis

- Instrumentation: An Agilent 1200 HPLC system coupled to an Agilent 6460B Triple
 Quadrupole LC/MS system or equivalent.
- Chromatographic and Mass Spectrometric conditions are detailed in Tables 1 and 2.

Quantitative Data Summary

The performance of the method was evaluated based on linearity, recovery, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Table 3: Method Validation Parameters for **Thiacloprid** in Honey

Parameter	Result	Reference
Linearity (R²)	>0.99	
Recovery	75% - 114%	
Precision (RSD%)	< 20%	
LOD	0.6 - 2.5 μg/kg	
LOQ	2 - 4 μg/kg	



Recovery studies were performed by spiking blank honey samples at two concentration levels, for example, 10 μ g/kg and 40 μ g/kg.

Diagrams



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Caption: Experimental workflow for **Thiacloprid** analysis in honey.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the determination of **thiacloprid** residues in honey. The use of a modified QuEChERS protocol for sample preparation ensures high-throughput and accurate results. The method has been validated and meets the performance criteria required for routine pesticide residue monitoring in food matrices.

Detailed Experimental Protocols

Table 1: HPLC Parameters



Parameter	Condition
Column	Thermo BDS HYPERSIL C18 (150 x 2.1 mm, 3 μm) or equivalent
Mobile Phase A	10 mM Ammonium Formate in Water
Mobile Phase B	Methanol
Gradient	0-1 min: 10% B, 1-5 min: 10-90% B, 5-8 min: 90% B, 8.1-12 min: 10% B
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temp.	40 °C

Table 2: MS/MS Parameters

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Quantifier: m/z 253 -> 126, Qualifier: m/z 253 -> 90
Fragmentor Voltage	135 V
Collision Energy	Quantifier: 20 eV, Qualifier: 30 eV
Gas Temp.	325 °C
Gas Flow	10 L/min
Nebulizer	45 psi
Sheath Gas Temp.	350 °C
Sheath Gas Flow	11 L/min
Capillary Voltage	3500 V



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